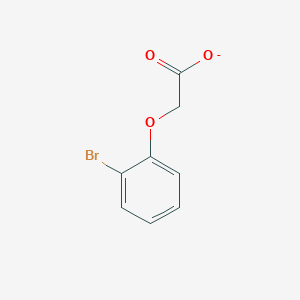

(2-Bromophenoxy)acetic acid

Descripción

Contextualization within Phenoxycarboxylic Acid Chemistry

(2-Bromophenoxy)acetic acid belongs to the broader class of phenoxycarboxylic acids. encyclopedia.pub These are organic compounds that feature a phenoxy group attached to a carboxylic acid. encyclopedia.pub The fundamental structure of phenoxyacetic acid itself, C8H8O3, serves as a foundational scaffold for numerous derivatives. wikipedia.org The addition of substituents, such as the bromine atom in this compound, significantly influences the molecule's electronic and steric properties, thereby altering its reactivity and potential biological interactions. vulcanchem.com

Phenoxycarboxylic acids are known for their diverse applications, notably as herbicides. encyclopedia.pub The herbicidal activity of these compounds is often linked to their ability to mimic natural plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants. encyclopedia.pubpropulsiontechjournal.com The specific nature and position of substituents on the phenyl ring are critical in determining the efficacy and selectivity of these herbicides. google.com

Historical Trajectories in Research on Related Compounds

The study of phenoxyacetic acids dates back to the 1940s with the development of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). scielo.br These early discoveries revolutionized agriculture by providing selective control of broadleaf weeds. scielo.br Research in this area has historically focused on understanding the structure-activity relationships that govern the herbicidal properties of these compounds. scielo.br

The synthesis of phenoxyacetic acid itself was first reported in 1880, involving the reaction of sodium phenolate (B1203915) with sodium chloroacetate (B1199739). wikipedia.org This foundational reaction paved the way for the synthesis of a vast array of substituted phenoxyacetic acids, including halogenated derivatives like this compound. The investigation into these related compounds has provided valuable insights into how modifications to the core phenoxyacetic acid structure can modulate biological activity. propulsiontechjournal.com For instance, the introduction of a bromine atom, as seen in para-bromophenoxyacetic acid, has been explored for its potential as a herbicide and plant growth regulator. propulsiontechjournal.com

Current Research Imperatives and Emerging Areas of Investigation

Contemporary research continues to explore the potential of phenoxyacetic acid derivatives in various fields. While their role in agriculture remains a significant area of study, there is growing interest in their pharmacological applications. smolecule.comnih.gov For example, some phenoxyacetic acid derivatives have been investigated for their anti-inflammatory, antioxidant, and antimicrobial properties. smolecule.comnih.govmdpi.comresearchgate.net

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com Researchers are exploring its use as a building block for creating novel compounds with tailored biological activities. chemimpex.com For instance, derivatives of brominated phenoxyacetic acids are being studied for their potential as selective COX-2 inhibitors, which could lead to the development of new anti-inflammatory drugs. mdpi.com Furthermore, the coordination of phenoxyacetic acids with metal ions, such as Mg(II), is being investigated to create coordination compounds with specific structural motifs and potential applications in plant growth regulation and as antibacterial agents. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H7BrO3 | nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 231.04 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | propulsiontechjournal.comcymitquimica.com |

| Melting Point | Approximately 160°C to 162°C (for the para isomer) | propulsiontechjournal.com |

| CAS Number | 1879-56-7 | nih.govmatrix-fine-chemicals.com |

| IUPAC Name | 2-(2-bromophenoxy)acetic acid | nih.gov |

Table 2: Related Phenoxycarboxylic Acid Compounds and their Primary Research Focus

| Compound Name | Chemical Formula | Primary Research Focus | Key Findings |

| Phenoxyacetic acid | C8H8O3 | Herbicide precursor, food additive, perfume component. wikipedia.org | Forms the basic structure for many phenoxy herbicides. wikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O3 | Selective herbicide for broadleaf weeds. scielo.br | One of the first synthetic auxins used in agriculture. scielo.br |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | C9H9ClO3 | Selective herbicide for broadleaf weeds. scielo.br | Another early and widely used phenoxy herbicide. scielo.br |

| para-Bromophenoxyacetic acid | C8H7BrO3 | Herbicide, plant growth regulator, antimicrobial agent. propulsiontechjournal.comresearchgate.net | Exhibits herbicidal and antimicrobial properties. propulsiontechjournal.comresearchgate.net |

| 2-(2-Benzoyl-4-bromophenoxy)acetic acid | C15H11BrO4 | Potential antioxidant, anti-inflammatory, and anticancer agent. smolecule.com | Shows potential for development as a lead compound in pharmaceuticals. smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYODYPUWJPKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879325 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-56-7 | |

| Record name | O-BROMOPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-bromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2-Bromophenoxy)acetic Acid and its Isomers

Etherification Reactions via Substituted Phenols and Haloacetic Acids

The primary and most common method for synthesizing this compound and its isomers is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a substituted phenoxide ion. Specifically, for the synthesis of this compound, 2-bromophenol (B46759) is reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. nih.gov

The general mechanism involves the deprotonation of the substituted phenol (B47542) by the base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage. The reaction can be represented as follows:

Step 1: Deprotonation of Phenol: Ar-OH + Base → Ar-O⁻ + Base-H⁺

Step 2: Nucleophilic Attack: Ar-O⁻ + X-CH₂COOH → Ar-O-CH₂COOH + X⁻

Where 'Ar' represents the substituted phenyl group and 'X' represents a halogen.

This method is versatile and can be applied to a wide range of substituted phenols and haloacetic acids to produce a variety of phenoxyacetic acid derivatives. nih.gov For instance, the synthesis of para-bromophenoxyacetic acid follows a similar procedure, starting with 4-bromophenol (B116583). propulsiontechjournal.com

Reaction Conditions and Catalytic Considerations in Primary Synthesis

The efficiency of the etherification reaction is highly dependent on the reaction conditions and the choice of catalyst.

Base: A crucial component is the base used for the deprotonation of the phenol. Sodium hydroxide (B78521) (NaOH) is a commonly used and effective base for this purpose. nih.gov The use of a strong base ensures the complete formation of the phenoxide ion, driving the reaction forward.

Solvent: The choice of solvent can influence the reaction rate and yield. While the reaction can be carried out in various solvents, aqueous conditions are often employed. The reaction of 4-bromophenol with chloroacetic acid is typically conducted in an aqueous solution of sodium hydroxide. propulsiontechjournal.com

Temperature and Time: The reaction is often carried out at elevated temperatures, typically in the range of 70-80°C, to increase the reaction rate. The reaction mixture is usually stirred for a couple of hours to ensure complete conversion. propulsiontechjournal.com

Catalysts: While the base is the primary promoter of the reaction, certain catalysts can be employed to enhance the synthesis. For instance, in the synthesis of related phenoxyacetic acid derivatives, phase-transfer catalysts have been utilized to facilitate the reaction between the aqueous and organic phases.

Synthesis of Structural Analogues and Derivatives

The core structure of this compound can be readily modified to generate a diverse range of structural analogues and derivatives with varied applications.

Generation of Substituted Bromophenoxyacetic Acid Analogues

The synthetic strategies for this compound can be extended to produce a variety of substituted bromophenoxyacetic acid analogues. By starting with different substituted bromophenols, a wide array of analogues can be synthesized. For example, using 2-benzoyl-4-bromophenol as the starting material allows for the synthesis of 2-(2-benzoyl-4-bromophenoxy)acetic acid. smolecule.com

Furthermore, the bromine atom on the phenyl ring can be introduced at different positions to create isomeric analogues. For instance, the synthesis of 4-bromophenylacetic acid can be achieved through the bromination of phenylacetic acid. wikipedia.org This highlights that the bromine substituent can be introduced either before or after the formation of the acetic acid side chain.

Preparation of Phenoxyacetic Acid Derivatives with Diverse Substituents

The versatility of the Williamson ether synthesis allows for the preparation of a vast library of phenoxyacetic acid derivatives with diverse substituents on the phenyl ring. These derivatives are often synthesized for various research purposes, including the development of new pharmaceutical agents and herbicides. jetir.orggoogle.com

The general approach involves reacting a substituted phenol with a haloacetic acid or its ester. nih.gov For example, 2-(4-formyl-2-methoxyphenoxy)acetic acid can be synthesized and subsequently used as a precursor for the synthesis of chalcones and other derivatives. nih.gov The substituents on the starting phenol can range from simple alkyl and alkoxy groups to more complex functionalities. google.com

A recent study detailed the synthesis of novel phenoxyacetic acid derivatives where the initial esterification of substituted phenols with ethyl chloroacetate (B1199739) was followed by hydrolysis to yield the corresponding phenoxyacetic acids. mdpi.com These acids were then further derivatized.

| Starting Phenol | Resulting Phenoxyacetic Acid Derivative |

| 2-Bromophenol | This compound |

| 4-Bromophenol | (4-Bromophenoxy)acetic acid propulsiontechjournal.com |

| 2-Benzoyl-4-bromophenol | 2-(2-Benzoyl-4-bromophenoxy)acetic acid smolecule.com |

| 2,6-Dichloro-4-trifluoromethylphenol | 3-(2,6-Dichloro-4-trifluoromethylphenoxy)phenoxyacetic acid google.com |

| 2-Formyl-4-methoxyphenol | 2-(4-Formyl-2-methoxyphenoxy)acetic acid nih.gov |

Integration into Heterocyclic Systems and Novel Frameworks

Phenoxyacetic acids, including this compound, serve as valuable building blocks for the synthesis of various heterocyclic compounds. The carboxylic acid functionality and the aromatic ring provide reactive sites for cyclization and condensation reactions.

For example, ortho-substituted phenoxyacetic acids can undergo intramolecular cyclization reactions to form heterocyclic systems. Persulphate oxidation of o-formylphenoxyacetic acid has been shown to yield benzofuran-3-one. rsc.orgrsc.org Similarly, (2-bromophenyl)acetic acid has been utilized in the synthesis of heterocyclic compounds such as substituted quinoxalinediones, quinolones, isatinoximes, and benzodiazepine (B76468) derivatives. nih.gov

The condensation of 4-bromophenoxyacetic acid with o-phenylenediamine (B120857) is a key step in the synthesis of novel substituted benzimidazole (B57391) derivatives. researchgate.net Furthermore, phenoxyacetic acid derivatives can be incorporated into more complex frameworks, such as in the preparation of β-lactams and oxazolidines. researchgate.net The reaction of phenoxyacetic acid derivatives with hydrazides can lead to the formation of pyrazoline and other heterocyclic structures. nih.gov

Advanced Synthetic Strategies

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for the synthesis of this compound and its derivatives. This technique facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase containing a nucleophile and an organic phase containing the substrate. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is central to this process, as it transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction can proceed. impag.chresearchgate.netslideshare.net

The synthesis of phenoxyacetic acid derivatives via the Williamson ether synthesis is a classic application of phase transfer catalysis. google.comwikipedia.org In the context of producing this compound, this involves the O-alkylation of 2-bromophenol with an haloacetic acid or its ester. The reaction is typically carried out in a biphasic system.

The general mechanism involves the deprotonation of 2-bromophenol by a base (e.g., sodium hydroxide or potassium carbonate) to form the 2-bromophenoxide anion. In a liquid-liquid PTC system, the quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion to form a lipophilic ion pair, [Q⁺, ArO⁻]. This ion pair is soluble in the organic phase and can readily react with the alkylating agent (e.g., ethyl chloroacetate). In a solid-liquid PTC system, the catalyst facilitates the transfer of the anion from the solid base surface to the organic phase. ias.ac.in

Research on the synthesis of related phenoxyacetic acid derivatives provides insight into the typical conditions and catalysts employed. For instance, the synthesis of Mecoprop ester, a phenoxypropionic acid derivative, was successfully achieved using solid-liquid PTC with potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst in toluene. ias.ac.in Studies have shown that the choice of catalyst is crucial, with TBAB often providing a good balance of lipophilicity and reactivity. ias.ac.in Other catalysts, such as tetrabutylphosphonium (B1682233) bromide (TBPB) and cetyltrimethylammonium bromide (CTAB), have also been utilized. ias.ac.in

The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and selectivity. Solvent-free conditions under microwave irradiation have also been reported for the synthesis of aryloxyacetates, offering a rapid and efficient alternative. researchgate.net The use of PTC can enhance reaction rates, allow for milder reaction conditions, and often leads to cleaner reactions with easier work-up procedures compared to traditional homogeneous methods. researchgate.net For example, in the synthesis of various phenoxyacetic acid derivatives, high yields have been achieved in relatively short reaction times under PTC conditions. researchgate.net

The table below summarizes representative findings from studies on the synthesis of phenoxyacetic acid derivatives using phase transfer catalysis, which can be extrapolated for the synthesis of this compound derivatives.

| Phenolic Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-2-methylphenol | Methyl 2-chloropropionate | TBAB | K₂CO₃ | Toluene | 80 | 4 | >95 | ias.ac.in |

| p-Nitrophenol | Ethyl bromoacetate | TBAB | K₂CO₃ | Dioxane | Reflux | 0.25 | 95 | researchgate.net |

| 4-Bromophenol | Allyl bromide | TBAB | NaOH | Dichloromethane | 30 | 2 | 92 | researchgate.net |

| 2,4,6-Tribromophenol | Allyl bromide | Aliquat 336 | NaOH | - | 70 | 2 | 95 | vdoc.pub |

| Phenol | Methyl chloroacetate | - | Metal Oxide | Vapor Phase | - | - | - | google.com |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2-Bromophenoxy)acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the acetic acid moiety. The aromatic region typically displays complex multiplets due to the spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo and the phenoxyacetic acid substituents. The methylene (B1212753) (-CH₂-) protons of the acetic acid group typically appear as a singlet, shifted downfield due to the deshielding effect of the adjacent ether oxygen and carbonyl group. The acidic proton of the carboxyl group (-COOH) is also observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position and visibility can be affected by the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Experimental data from peer-reviewed sources was not available at the time of this writing. The following are predicted values and typical ranges.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.6 | Multiplet (m) |

| Methylene (-OCH₂-) | ~4.7 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. This compound has eight carbon atoms, which are expected to give rise to eight distinct signals in the spectrum. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (typically ~170 ppm). The six aromatic carbons appear in the range of approximately 110-155 ppm. The carbon atom bonded to the bromine (C-Br) is identifiable by its chemical shift, as is the carbon atom bonded to the ether oxygen (C-O). The methylene carbon (-OCH₂-) signal appears in the aliphatic region, typically around 65-70 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Experimental data from a 1975 publication is cited in the PubChem database, but specific shift values were not available in the searched resources. rsc.org The following are predicted values and typical ranges.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | ~170 |

| Aromatic C-O | ~153 |

| Aromatic C-Br | ~113 |

| Aromatic CH | 115 - 134 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS analysis of this compound, often after derivatization to a more volatile ester form, confirms its molecular weight and reveals a predictable fragmentation pathway. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is observed. For this compound (C₈H₇BrO₃), the molecular ion would appear as a doublet at m/z 230 and 232, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. rsc.org

Key fragmentation pathways include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the ether bond. According to the National Institute of Standards and Technology (NIST) mass spectrometry database, prominent peaks are observed at m/z 151, 230, and 232. rsc.org The peak at m/z 151 likely corresponds to the loss of the carboxymethyl group (•CH₂COOH) followed by the loss of a bromine radical, or other complex rearrangements.

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 230/232 | Molecular Ion [M]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Br functional groups.

The most prominent features would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.

A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C-O stretching vibrations for the aryl ether and the carboxylic acid are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

A band corresponding to the C-Br stretch is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 (strong) |

| Aromatic Ring | C-H stretch | ~3000 - 3100 |

| Aryl Ether | C-O stretch | ~1200 - 1250 |

| Alkyl Ether | C-O stretch | ~1000 - 1100 |

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

For this compound, an XRD study would be expected to show the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common structural motif for carboxylic acids in the solid state. The analysis would also reveal the conformation of the molecule, including the dihedral angle between the plane of the aromatic ring and the carboxylic acid group.

While XRD studies have been performed on structurally related compounds, such as the ethyl ester of this compound and metal complexes of other bromophenoxyacetic acid isomers, specific crystal structure data (unit cell parameters, space group) for this compound itself were not found in a survey of published scientific literature. researchgate.netresearchgate.net

Crystal System and Unit Cell Parameter Analysis

Data regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific unit cell parameters (a, b, c, α, β, γ, Z) for this compound are not available in the reviewed scientific literature.

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblies

A definitive analysis of the hydrogen bonding patterns and the resulting supramolecular structures for this compound cannot be provided without experimental crystal structure data. Typically, phenoxyacetic acids form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups, but specific details for the 2-bromo derivative are unconfirmed.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis and the generation of 2D fingerprint plots are dependent on crystallographic information files (CIFs) derived from X-ray diffraction experiments. As no such file is publicly available for this compound, this analysis cannot be performed or reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are fundamental to optimizing molecular geometries and predicting spectroscopic behavior.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of (2-Bromophenoxy)acetic acid would be fully optimized to an energy minimum on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the orientation of the carboxylic acid group relative to the phenoxy ring and the steric influence of the ortho-bromine substituent. The electronic structure, including the distribution of electron density and molecular orbital energies, is also determined during this optimization.

Following geometric optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of the C=O bond in the carboxylic acid group, the O-H stretch, or the C-Br stretch. By comparing these theoretical frequencies, often scaled to correct for anharmonicity and basis set deficiencies, with experimental spectroscopic data, a detailed assignment of the observed spectral bands can be achieved.

Table 1: Predicted Vibrational Modes for this compound (Note: The following table is illustrative of typical results from DFT calculations and is based on general knowledge of similar molecules, as specific research data for this compound is not available.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3500 (monomer), ~3000 (dimer) |

| Carboxylic Acid | C=O Stretch | ~1750 |

| Phenyl Ring | C=C Stretch | ~1600-1450 |

| Ether Linkage | C-O-C Asymmetric Stretch | ~1250 |

Quantum Chemical Optimization of Molecular Geometries and Electronic Structures

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO might be distributed over the carboxylic acid group and the C-Br bond.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: The values in this table are conceptual and representative for this class of compounds, pending specific experimental or computational verification for this compound.)

| Parameter | Description | Predicted Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilization energy (E(2)) associated with these interactions. For this compound, NBO analysis would likely reveal significant delocalization from the oxygen lone pairs of the ether and carbonyl groups into adjacent antibonding orbitals, as well as interactions involving the bromine atom and the aromatic ring, which are crucial for understanding the molecule's electronic stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl and hydroxyl oxygen atoms. The acidic proton of the carboxyl group would exhibit a highly positive potential (blue), identifying it as the primary site for deprotonation.

Global Reactivity Parameters (GRPs) Assessment

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons from the environment.

The assessment of these parameters for this compound would provide a comprehensive profile of its chemical behavior, helping to predict its stability and propensity to engage in various types of chemical reactions.

Table 3: Global Reactivity Parameters (GRPs) (Note: These values are derived from the illustrative FMO energies in Table 2 and are for conceptual purposes only.)

| Parameter | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |

| Chemical Softness (S) | 1 / η | 0.4 eV⁻¹ |

Molecular Docking Simulations for Ligand-Target Interactions

Computational molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a specific protein target. While direct and extensive molecular docking studies specifically on this compound are not widely available in the public domain, its role as a key precursor in the synthesis of bioactive molecules that have been the subject of such computational analyses provides valuable insights.

Research into the development of novel antidiabetic agents has utilized this compound as a starting material for the synthesis of a series of benzoxazole (B165842) derivatives. researchgate.net These derivatives were then evaluated for their potential to inhibit alpha-amylase, a key enzyme in carbohydrate metabolism, through molecular docking and other computational methods. researchgate.net

In a notable study, this compound was used to synthesize N-(benzoxazol-2-yl)-2-(2-bromophenoxy)acetamide and other related compounds. researchgate.net The synthesized compounds were then computationally docked into the active site of human pancreatic alpha-amylase (PDB ID: 2QV4) to elucidate their binding modes and predict their inhibitory activity. The findings from this research offer a proxy understanding of the types of interactions that moieties derived from this compound can form within a protein's active site.

The molecular docking analysis revealed that the synthesized benzoxazole derivatives, which incorporate the (2-bromophenoxy)acetyl group, could effectively bind to the active site of alpha-amylase. The interactions were characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stabilizing the ligand-protein complex.

One of the most potent compounds in the series, a derivative synthesized from a related phenoxy acetic acid, demonstrated significant interactions with key amino acid residues in the alpha-amylase active site. researchgate.net These interactions included hydrogen bonds with catalytic residues and surrounding amino acids, which are essential for the enzyme's function. The docking results for this series of compounds, originating from precursors like this compound, underscore the potential of this chemical scaffold in designing effective enzyme inhibitors.

The table below summarizes the key interactions observed for the most active compound in the aforementioned study, providing a representative example of the binding mode for this class of molecules.

| Target Protein | PDB ID | Active Compound | Key Interacting Residues | Types of Interactions |

| Alpha-amylase | 2QV4 | A potent benzoxazole derivative | Asp197, Glu233, Asp300, His299, Tyr62 | Hydrogen bonds, Pi-Alkyl interactions |

Table 1: Summary of Molecular Docking Interactions of a lead benzoxazole derivative with Alpha-Amylase. researchgate.net

It is important to reiterate that these docking studies were performed on derivatives of this compound, not on the acid itself. Nevertheless, the results provide a strong indication that the structural motifs provided by this compound can be effectively utilized to design ligands that form stable and specific interactions with biological targets. Further direct computational studies on this compound would be beneficial to fully characterize its intrinsic binding properties.

Biological Activity Profiles and Pharmacological Investigations

Antimicrobial Efficacy Assessments

(2-Bromophenoxy)acetic acid and its related compounds have demonstrated notable antimicrobial properties, inhibiting the growth of a range of bacteria and fungi.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Studies have shown that phenoxyacetic acid derivatives possess antibacterial activity. For instance, para-bromophenoxyacetic acid has been reported to inhibit the growth of bacteria such as Bacillus subtilis, Enterobacter species, Escherichia coli, and Klebsiella pneumoniae. propulsiontechjournal.com The presence of a bromo group is suggested to enhance its effectiveness against these microorganisms, leading to larger zones of inhibition compared to standard drugs like gentamicin. propulsiontechjournal.com

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com Specifically, esters of halogenated salicylanilide (B1680751) with amino acids showed good antibacterial effects against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus spp., with MICs as low as 0.98 µmol/L. mdpi.com However, these compounds did not show inhibition against Gram-negative bacteria at the tested concentrations. mdpi.com

Similarly, 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid has demonstrated significant antimicrobial activity, with reported MIC values against Staphylococcus aureus (15 µg/mL), Escherichia coli (20 µg/mL), and Pseudomonas aeruginosa (25 µg/mL).

Table 1: Antibacterial Activity of this compound Analogs and Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid | Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | ||

| Pseudomonas aeruginosa | 25 | ||

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | mdpi.com |

Antifungal Spectrum and Inhibitory Mechanisms

The antifungal potential of phenoxyacetic acid derivatives has also been investigated. Para-bromophenoxyacetic acid has shown inhibitory effects against Candida albicans and Trichoderma. propulsiontechjournal.com The bromo group in the compound is thought to contribute to its enhanced antifungal efficacy. propulsiontechjournal.com Further research into the specific mechanisms of fungal inhibition is ongoing.

Elucidation of Potential Modes of Antimicrobial Action

The antimicrobial action of these compounds is believed to occur through several potential mechanisms. Research suggests that para-bromophenoxyacetic acid may act by disrupting cell membranes, interfering with cell wall synthesis, or inhibiting the synthesis of proteins and nucleic acids. propulsiontechjournal.comresearchgate.net Another proposed mechanism is the induction of reactive oxygen species, which can lead to cellular damage and death. propulsiontechjournal.comresearchgate.net The presence of chlorine and bromine atoms in some derivatives is thought to contribute to their broad-spectrum antimicrobial activity. vulcanchem.com

Anti-inflammatory Research

A significant area of investigation for this compound derivatives has been their potential as anti-inflammatory agents, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Investigation of Cyclooxygenase (COX) Inhibition, particularly COX-2 Selectivity

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are mediators of inflammation. researchgate.net There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. researchgate.net Selective COX-2 inhibitors are sought after as they can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.com

Research has focused on designing phenoxy acetic acid derivatives as selective COX-2 inhibitors. mdpi.comresearchgate.net For example, the 4-bromophenyl derivative SC-558 is noted for its remarkable 1900-fold selectivity for COX-2 over COX-1. mdpi.comresearchgate.net The development of novel phenoxy acetic acid derivatives has yielded compounds with significant COX-2 inhibition, with some showing IC50 values in the range of 0.06–0.09 μM. mdpi.comresearchgate.net The anti-inflammatory effects of some of these compounds have been demonstrated to be comparable to or even better than clinically used NSAIDs like celecoxib (B62257) and diclofenac (B195802) in in vivo models. nih.gov The structural basis for this selectivity lies in the ability of the inhibitor to fit into the active site of the COX-2 enzyme. researchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives

| Compound Class | IC50 Range (µM) for COX-2 | Notable Derivatives | Reference |

|---|---|---|---|

| Novel Phenoxy Acetic Acid Derivatives | 0.06 - 0.09 | Compounds 5d–f, 7b, and 10c–f | mdpi.com |

| 2-(2-Arylphenyl)benzoxazoles | - | Compounds 3g, 3n, 3o | nih.gov |

Diverse Pharmacological Screenings of Derivatives

Beyond antimicrobial and anti-inflammatory activities, derivatives of this compound have been explored for other pharmacological properties. For instance, 2-(2-benzoyl-4-bromophenoxy)acetic acid has been investigated for its potential antioxidant properties. smolecule.com Other structurally similar compounds have shown potential as anticancer agents. smolecule.comnih.gov

The synthesis of various derivatives, such as those incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, has been undertaken to evaluate their pharmacological potential, including antituberculosis activity. nih.gov The versatility of the phenoxy acetic acid scaffold allows for the synthesis of a wide range of derivatives, including chalcones, indoles, and quinolines, which have been screened for various biological activities. nih.gov

Antihyperlipidemic Activity Studies

Phenoxy acids and their derivatives are recognized for their potential to manage hyperlipidemia. innovareacademics.in Clinically used hypolipidemic agents like fenofibrate (B1672516) and gemfibrozil, for instance, contain a phenoxy propionic acid structure. innovareacademics.inresearchgate.net They are effective in treating hyperlipidemia by modulating high-density lipoprotein (HDL) levels. innovareacademics.in

While direct studies on the antihyperlipidemic activity of this compound are not extensively documented, research into the broader class of phenoxy acetic acid derivatives shows promise. For example, novel series of phenoxy acetic acid derivatives incorporating substituted aminothiazole rings have been synthesized and screened for their hypolipidemic effects in rats with high-fat diet-induced hyperlipidemia. innovareacademics.in Similarly, other studies have explored derivatives for their potential to lower lipid levels, indicating that the phenoxy acetic acid scaffold is a viable candidate for developing new antihyperlipidemic agents. researchgate.net

Hypoglycemic Activity Investigations

The phenoxyacetic acid scaffold is a recurring structural motif in compounds investigated for hypoglycemic properties. innovareacademics.inresearchgate.net Research has shown that derivatives of phenoxyacetic acid can exhibit significant hypoglycemic activity. For instance, a series of 2-methoxyphenoxy-N-substituted acetamide (B32628) derivatives demonstrated notable hypoglycemic effects, with activity being particularly pronounced in derivatives featuring an electron-releasing methoxy (B1213986) group on the phenyl ring. innovareacademics.in

Investigations into more complex structures incorporating the (2-bromophenyl) group have also been conducted. A study on quinoxaline (B1680401) derivatives synthesized a compound, 1-((1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-phenylquinoxalin-2(1H)-one, as part of a series evaluated for hypoglycemic potential. nih.govfrontiersin.org Another area of research involves 2,4-thiazolidinedione (B21345) (TZD) N-acetic acid derivatives. The synthesis of TZD derivatives with a morpholinothiazole ring was undertaken to evaluate their insulin-releasing and glucose uptake activities, highlighting the versatility of the acetic acid moiety in creating potential antidiabetic compounds. tandfonline.com

Antiviral Activity Assessments

Derivatives of this compound have been included in screenings for antiviral efficacy. In a study focused on developing agents against SARS-CoV-2, the compound 4-[5-[3-[5-(2-Bromophenoxy)pentyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]pentyloxy]benzoic acid was synthesized as part of a series of N1,N3-disubstituted uracil (B121893) derivatives. nih.gov The antiviral effects of these compounds were evaluated based on their ability to inhibit the virus-induced cytopathic effect in Vero E6 cells infected with SARS-CoV-2 variants. nih.gov

While this particular study focused on a complex derivative, the inclusion of the (2-Bromophenoxy) moiety indicates its relevance as a structural component in the design of novel antiviral agents. Other research has examined derivatives of the isomeric 4-bromophenoxyacetic acid for activity against viruses like herpes simplex and poliovirus, suggesting a broader interest in brominated phenoxyacetic acids in antiviral research. karger.comkarger.com

Antitubercular Activity Examinations

The search for new antitubercular agents has led to the investigation of various chemical scaffolds, including derivatives of phenoxyacetic acid. researchgate.net While some research has focused on the 4-bromo isomer, derivatives containing the 2-bromophenyl group have also been synthesized and evaluated.

One study reported the synthesis of 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-bromophenyl)acetamide (compound 7) as part of a larger series of benzimidazole (B57391) derivatives. nih.gov These compounds were screened for their antimicrobial and antitubercular activities. Although this specific derivative showed potent general antibacterial activity, its efficacy against Mycobacterium tuberculosis was part of a broader screening effort to identify new leads against this persistent pathogen. nih.gov Another study noted that a derivative of the isomeric 4-bromophenoxyacetic acid, specifically 3-(4-bromophenyl)-4-oxo-5-thiazolidine acetic acid 2-benzylidenhydrazone, did not show inhibitory activity against Mycobacterium tuberculosis in vitro. karger.com

Analgesic Activity Evaluations

The analgesic potential of compounds derived from or containing the (2-bromophenyl)acetic acid structure has been explored. In a study focused on novel pyrimidine (B1678525) derivatives, the compound 3-[2-Amino-6-(2-bromophenyl)-pyrimidin-4-yl]-6-bromomethyl-2H-pyran-2-one was synthesized and evaluated for its analgesic properties using the acetic acid-induced writhing test in mice. ptfarm.pl This highlights the utility of the 2-bromophenyl group as a substituent in the development of new analgesic agents.

Other related research has examined different isomers and derivatives. For example, α-tropanyl 2-(4-bromophenyl) propionate, a derivative of the para-isomer, was assessed for both central and peripheral analgesic activities. innovareacademics.in Similarly, benzoxazolone derivatives incorporating a 4-bromobenzoylmethyl group have also shown promise as analgesics. tandfonline.com

Antioxidant Activity and Radical Scavenging Assays

Derivatives of this compound have been investigated for their potential to act as antioxidants. Research into 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid (compound 1b) and its salts demonstrated significant antioxidant activity (AOA). zsmu.edu.ua In studies using non-enzymatic initiation of lipid peroxidation, compound 1b was found to be one of the most active substances, reducing the level of thiobarbituric acid reactive substances (TBARS) by 91.95%. zsmu.edu.ua Its magnesium salt showed even greater activity, with a 94.13% reduction. zsmu.edu.ua The dimethylammonium salt of this acid also possessed high AOA. researchgate.net

Another derivative, 2-(2-benzoyl-4-bromophenoxy)acetic acid, has also been noted for its potential antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. smolecule.com These findings underscore the importance of the (2-bromophenyl)acetic acid scaffold in the design of new antioxidant compounds.

| Compound/Derivative | Assay | Finding | Reference |

| 2-(4-amino-5-(2-bromophenyl)-1,2,4-triasole-3-ylthio)acetic acid (1b) | Non-enzymatic lipid peroxidation | Reduced TBARS level by 91.95% | zsmu.edu.ua |

| Magnesium salt of compound 1b | Non-enzymatic lipid peroxidation | Reduced TBARS level by 94.13% | zsmu.edu.ua |

| Methylammonium salt of compound 1b | Non-enzymatic lipid peroxidation | Reduced TBARS level by 80.31% | zsmu.edu.ua |

| Dimethylammonium salt of compound 1b | Non-enzymatic lipid peroxidation | Possessed high antioxidant activity, reducing TBARS by 54.95% | zsmu.edu.uaresearchgate.net |

| 2-(2-Benzoyl-4-bromophenoxy)acetic acid | General | Studied for potential antioxidant properties | smolecule.com |

Anticancer and Cytotoxic Activity Profiling

The (2-bromophenyl) moiety has been incorporated into various heterocyclic structures to evaluate their potential as anticancer agents. In one study, a series of novel fused pyrazole (B372694) derivatives were synthesized using 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile as a starting material. frontiersin.org These compounds were then evaluated for their cytotoxic activity against the HEPG2 human cancer cell line. frontiersin.org

Another line of research focused on the synthesis of 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides. nih.gov This series included compound 7 , 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-bromophenyl)acetamide. The synthesized compounds were evaluated for their cytotoxic activity against human breast cancer (MCF7) and human colon cancer (HCT116) cell lines. nih.gov While many derivatives in the study showed lower cytotoxicity than the standard drugs, the inclusion of the N-(2-bromophenyl)acetamide group demonstrates its use as a component in the design of potential anticancer agents. nih.gov

| Compound/Derivative | Cell Line | Activity | Reference |

| Fused pyrazole derivatives (from 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) | HEPG2 | Evaluated for anticancer activity | frontiersin.org |

| 2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-bromophenyl)acetamide | MCF7, HCT116 | Evaluated for cytotoxic activity | nih.gov |

Receptor Antagonism Studies (e.g., Gastrin/Cholecystokinin-B Receptors)

This compound belongs to the broader class of phenoxyacetic acid derivatives, which have been investigated for their ability to antagonize gastrin/cholecystokinin-B (CCK-B) receptors. The CCK-B receptor, also known as the cholecystokinin (B1591339) 2 (CCK2) receptor, is a G protein-coupled receptor that plays a significant role in the central nervous system and the gastrointestinal tract. wikipedia.orgnih.gov It is a high-affinity receptor for both gastrin and cholecystokinin (CCK) peptides. wikipedia.orgnih.gov The activation of CCK2 receptors in the brain has been linked to anxiety, and consequently, selective CCK2 receptor antagonists are being explored as potential anxiolytics. imrpress.com

Research into phenoxyacetic acid derivatives has led to the development of potent antagonists for gastrin/CCK-B receptors. nih.govnih.gov While direct studies on this compound as a CCK-B receptor antagonist are not extensively detailed in the provided results, the broader class of compounds serves as a crucial framework. For instance, derivatives of phenoxyacetic acid have been synthesized and shown to exhibit high affinity for human gastrin/CCK-B receptors and high selectivity over CCK-A receptors. nih.gov The antagonistic activity of these compounds is often evaluated by their ability to inhibit physiological processes mediated by these receptors, such as pentagastrin-induced gastric acid secretion in animal models. nih.govnih.gov

Interactive Table: Receptor Antagonism Data for Phenoxyacetic Acid Derivatives

| Compound | Receptor Target | Key Findings | Reference |

|---|---|---|---|

| Phenoxyacetic acid derivatives | Gastrin/Cholecystokinin-B (CCK-B) | Synthesized derivatives showed high affinity for human gastrin/CCK-B receptors. | nih.govnih.gov |

| DA-3934 | Gastrin/CCK-B | Exhibited high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. Inhibited pentagastrin-induced gastric acid secretion in rats. | nih.gov |

| Compound 22c | Human gastrin receptors | Showed high affinity and was a more potent inhibitor of pentagastrin-induced gastric acid secretion than the parent compound. | nih.gov |

Structure-Activity Relationship (SAR) Analyses in Biological Systems

The structure-activity relationship (SAR) of phenoxyacetic acid derivatives provides valuable insights into the chemical features necessary for their biological activity. For antagonists of gastrin/CCK-B receptors, specific structural modifications have been shown to significantly influence their potency and affinity.

Key structural determinants for the bioactivity of phenoxyacetic acid derivatives include:

N-Alkyl Chains: Studies on phenoxyacetic acid derivatives have revealed that the nature of N-alkyl chains is critical for binding affinity to human gastrin receptors. There appears to be an optimal size for these alkyl chains to achieve maximum potency. nih.gov

Bromine Substitution: In related compounds like 2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide, the bromine atom at the para position is noted to enhance antimicrobial potency, suggesting that the position and nature of halogen substitution are important for biological activity. vulcanchem.com The removal of the bromine atom has been shown to reduce antimicrobial efficacy significantly. vulcanchem.com

Acetamide Backbone: The acetamide chain is considered essential for binding to certain biological targets, such as kinases. vulcanchem.com

Phenylurea Moiety: In some series of potent gastrin/CCK-B receptor antagonists, a phenylurea group is a key structural component. nih.govnih.gov

Interactive Table: Structure-Activity Relationship (SAR) Insights for Phenoxyacetic Acid Derivatives

| Structural Modification | Effect on Activity | Example Compound Class | Reference |

|---|---|---|---|

| Variation in N-alkyl chains | Optimal size increases receptor binding affinity. | Phenoxyacetic acid derivatives as gastrin/CCK-B antagonists | nih.gov |

| Bromine at para-position | Increases antimicrobial potency. | 2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide | vulcanchem.com |

| Removal of bromine atom | Reduces antimicrobial efficacy by 4–8 fold. | 2-(4-Bromophenoxy)-N-(1,3-thiazol-2-yl)acetamide analog | vulcanchem.com |

Agricultural and Phytobiological Research

Herbicidal Activity Mechanisms and Selectivity Studies

Detailed studies specifically elucidating the herbicidal activity, mechanism of action, and selectivity of (2-Bromophenoxy)acetic acid are limited. However, the activity of phenoxyacetic acid derivatives is known to be critically influenced by the substitution pattern on the phenyl ring. tubitak.gov.tr For instance, the herbicidal activity of dichlorosubstituted phenoxyacetic acids varies significantly with the position of the chlorine atoms. tubitak.gov.tr

General principles suggest that as a member of the phenoxyacetic acid family, this compound would likely function as a synthetic auxin. propulsiontechjournal.com This mode of action typically involves the compound binding to auxin receptors, which disrupts normal hormonal balance and leads to a cascade of effects including epinasty, stem swelling, and ultimately, plant death. The selectivity observed in many phenoxy herbicides is often attributed to differences in metabolism, transport, or receptor sensitivity between monocot and dicot plants. tubitak.gov.tr For some classes of herbicides, ortho substitution has been shown to result in stronger activity compared to meta or para positions. annualreviews.org However, for phenoxyacetic acids, di-ortho substitution can lead to inactivity, highlighting the complexity and the need for specific empirical data for each compound.

Plant Growth Regulatory Effects and Interference with Plant Hormonal Pathways

As a synthetic auxin, this compound is anticipated to interfere with plant hormonal pathways, primarily the auxin signaling cascade. mdpi.comnih.gov Auxins are central to numerous developmental processes, including cell division and elongation, root formation, and apical dominance. wikipedia.orgmdpi.comedu.krd By mimicking natural auxins, synthetic analogs can induce these processes abnormally.

Due to the lack of specific research data for this compound, a detailed data table cannot be generated at this time. Further empirical studies are required to characterize its specific biological activity profile.

Environmental Fate and Degradation Studies

Environmental Persistence and Degradation Pathways

The environmental persistence of (2-Bromophenoxy)acetic acid is determined by its susceptibility to biotic and abiotic degradation processes. Like other phenoxyacetic acid herbicides, its breakdown in the environment is influenced by factors such as sunlight, microbial activity, and chemical conditions. who.int

Photodegradation: Photodegradation, or the breakdown of compounds by light, is a significant pathway for the dissipation of phenoxyacetic acids. researchgate.net The process often involves the generation of highly reactive hydroxyl radicals (•OH) which attack the chemical structure. For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), photodegradation using a titanium dioxide (TiO2) photocatalyst has been shown to be effective. researchgate.netresearchgate.net The rate of this degradation is dependent on the pH of the solution and the properties of the photocatalyst. researchgate.net Research on similar compounds suggests that the degradation mechanism can involve hydroxylation of the benzene (B151609) ring and cleavage of the ether bond. ebi.ac.uk The initial aromatic intermediates detected during the photodegradation of analogous phenoxyacetic acids include phenol (B47542) and hydroquinone. researchgate.net Further degradation can lead to the opening of the aromatic ring, resulting in the formation of simpler, short-chain carboxylic acids such as formic acid, acetic acid, maleic acid, and fumaric acid. researchgate.net

Microbial Degradation: Microbial activity plays a crucial role in the breakdown of phenoxyacetic acid herbicides in soil and water. nih.govslideshare.net Certain microorganisms are capable of utilizing these compounds as a source of carbon and energy. asm.org The degradation of the related herbicide 2,4-D is well-studied, and the ability to mineralize it is widespread among microbial communities. nih.gov The process is often initiated by the cleavage of the ether bond, catalyzed by enzymes like α-ketoglutarate-dependent dioxygenase, which is encoded by the tfdA gene in some bacteria. nih.govuni-stuttgart.de This is followed by the hydroxylation of the resulting phenolic compound to form a catechol. uni-stuttgart.de For instance, the degradation of 2,4-D produces 2,4-dichlorophenol, which is then converted to 3,5-dichlorocatechol. uni-stuttgart.de These catechols are subsequently metabolized through ring cleavage pathways. uni-stuttgart.de While specific studies on this compound are less common, the degradation of p-bromophenoxyacetic acid has been shown to be inhibited by certain fungi like Trichoderma. propulsiontechjournal.com The ability of microbial communities to degrade these compounds can be enhanced through adaptation, with a shorter lag phase observed after repeated exposure. asm.org

Table 1: Potential Degradation Products of this compound based on Analogous Compounds

| Intermediate Category | Potential Products | Reference |

|---|---|---|

| Aromatic Intermediates | 2-Bromophenol (B46759), Hydroquinone | researchgate.net |

| Simple Carboxylic Acids | Formic acid, Acetic acid, Maleic acid, Fumaric acid | researchgate.net |

Methodological Approaches to Studying Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. Studying the bioaccumulation potential of this compound is essential for understanding its environmental risk.

The potential for bioaccumulation is often initially assessed using the octanol-water partition coefficient (Log K_ow), a measure of a chemical's lipophilicity. service.gov.uk A high Log K_ow value suggests a greater potential to accumulate in the fatty tissues of organisms. For example, the related compound (4-chlorophenoxy)acetic acid is considered to have a high potential for bioaccumulation. herts.ac.uk

Experimental studies on bioaccumulation involve several key methodological steps:

Sample Preparation and Extraction: A crucial first step is the isolation of the target compound from environmental samples (water, sediment, or biological tissues). For phenoxyacetic acids in water, a common method involves adsorption onto a divinylstyrol resin (e.g., XAD-2) at an acidic pH, followed by elution with an organic solvent like acetone. researchgate.net The resulting eluate can be further concentrated to meet the detection limits of analytical instruments. researchgate.net For solid samples like soil or sediment, extraction methods such as liquid-liquid extraction may be employed. epa.gov

Analytical Detection: The quantification of this compound in sample extracts is typically performed using chromatographic techniques.

Gas Chromatography (GC): GC is frequently used, often coupled with a highly sensitive electron capture detector (ECD) or a selective mass spectrometric (MS) detector. researchgate.net Since phenoxyacetic acids are not highly volatile, a derivatization step is usually required to convert them into more volatile forms before GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative that avoids the need for derivatization. researchgate.net Detection is commonly achieved using a UV detector at wavelengths of 230 or 280 nm. researchgate.net

Modeling: In addition to experimental analysis, computational models are used to predict bioaccumulation. service.gov.uk These models use physico-chemical properties like Log K_ow and Henry's Law constant to estimate bioaccumulation factors (BAF) in different organisms and across food chains. service.gov.uk Density functional theory has also been used to explore the mechanisms of degradation and solvent effects at a molecular level. researchgate.net

Table 2: Common Analytical Methods for Phenoxyacetic Acids

| Analytical Technique | Detector | Key Features | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture Detector (ECD) / Mass Spectrometry (MS) | High sensitivity and selectivity; Requires a derivatization step. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Simpler sample preparation as derivatization is not needed. | researchgate.net |

Research on Remediation and Removal Strategies from Environmental Matrices

Due to the persistence of halogenated organic compounds, research has focused on developing effective remediation technologies to remove them from water and soil. Advanced Oxidation Processes (AOPs) are a prominent class of technologies that rely on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), to degrade recalcitrant pollutants. tandfonline.comresearchgate.netsci-hub.se

Advanced Oxidation Processes (AOPs): AOPs have been successfully applied on a laboratory scale to degrade a wide variety of organic contaminants, including phenoxyacetic acid herbicides. tandfonline.comresearchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. researchgate.net The efficiency of this process can be enhanced by UV light in the photo-Fenton process, which also promotes the regeneration of Fe²⁺. researchgate.netsci-hub.se Studies on similar pollutants have shown that the photo-Fenton process can achieve significant reductions in Total Organic Carbon (TOC). sci-hub.se

Heterogeneous Photocatalysis: This method involves a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which generates hydroxyl radicals upon UV irradiation. researchgate.netmdpi.com The efficiency of TiO₂ can be improved by synthesizing it as nanoparticles or creating composites with other materials like reduced graphene oxide, cerium oxide (CeO₂), or silver (Ag). researchgate.netmuk.ac.ir The degradation rate is influenced by parameters such as pH, initial pollutant concentration, and catalyst dosage. muk.ac.ir

Ozonation (O₃): Ozone is a strong oxidant that can directly react with pollutants or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals. mdpi.com

Sonolysis: This process uses high-frequency ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles. mdpi.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of water molecules into hydroxyl radicals. mdpi.com

Electrochemical Oxidation: This technique generates hydroxyl radicals on the surface of an anode with a high oxygen evolution overpotential. researchgate.net

Integrated Processes: To improve efficiency and reduce operational costs, AOPs are often integrated with other treatment methods, such as biological processes. tandfonline.com AOPs can be used as a pre-treatment step to break down recalcitrant compounds into more biodegradable intermediates, which are then mineralized by microorganisms in a subsequent biological treatment stage. tandfonline.comsci-hub.se

Table 3: Overview of Remediation Strategies for Halogenated Organic Pollutants

| Remediation Technology | Principle | Key Features | Reference |

|---|---|---|---|

| Fenton Reaction | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | Simple operation, no energy input needed, but requires acidic pH and produces iron sludge. | researchgate.net |

| Photo-Fenton | Fenton reaction enhanced by UV light | Higher efficiency than Fenton, promotes catalyst regeneration. | sci-hub.se |

| Heterogeneous Photocatalysis | Semiconductor (e.g., TiO₂) + UV light → •OH | Catalyst can be reused; efficiency depends on pH and catalyst form. | researchgate.netresearchgate.netmdpi.com |

| Ozonation | O₃ reacts directly or forms •OH with UV/H₂O₂ | Strong oxidizing power. | mdpi.com |

| Sonolysis | Ultrasound → Acoustic Cavitation → •OH | No chemical additives required. | mdpi.com |

| Integrated AOP-Biological | AOP pre-treatment followed by microbial degradation | Enhances biodegradability of recalcitrant compounds, potentially more cost-effective. | tandfonline.com |

Applications in Chemical Synthesis and Research Tools

Role as an Intermediate in Pharmaceutical Development

(2-Bromophenoxy)acetic acid and its close structural analogs serve as crucial intermediates in the creation of new pharmaceutical agents. The phenoxyacetic acid moiety is a recognized pharmacophore in various drug classes, and the bromine atom provides a convenient handle for introducing further chemical diversity through coupling reactions.

One of the most significant applications is in the development of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Research has shown that phenoxyacetic acid derivatives can be elaborated into potent and selective COX-2 inhibitors. mdpi.comresearchgate.net For example, studies have utilized substituted phenoxyacetic acids as starting materials to synthesize complex hydrazones. mdpi.com In these syntheses, the carboxylic acid function of the phenoxyacetic acid intermediate is typically preserved as it is crucial for mimicking the arachidonic acid substrate and interacting with the active site of the COX-2 enzyme. nih.govmdpi.com

A notable study outlines a synthetic pathway where aldehyde-functionalized phenoxyacetic acids are reacted with various hydrazides to produce a library of candidate molecules. mdpi.com The resulting compounds, which retain the core phenoxyacetic acid structure, have demonstrated significant COX-2 inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar range (0.06–0.09 μM), comparable to or exceeding the potency of established drugs like celecoxib (B62257). mdpi.comresearchgate.net

Furthermore, the structurally related 2-bromophenylacetic acid is a documented precursor for various neurologically active compounds. It is employed in the synthesis of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists, such as substituted quinoxalinediones and benzodiazepine (B76468) derivatives. nih.govgoogle.comebi.ac.uk These antagonists are investigated for their potential in treating conditions involving excessive excitatory neurotransmission. The synthesis often involves leveraging the bromo-substituted ring for further aromatic substitutions or using the acetic acid side chain for constructing heterocyclic systems. nih.gov

The versatility of this scaffold is also seen in its use for creating di- and tri-substituted 2-oxopiperazines, which are important dipeptide mimics in medicinal chemistry. sigmaaldrich.comchemicalbook.comchemsrc.comrsc.org

| Starting Intermediate Class | Target Pharmaceutical Class | Key Synthetic Application | Reference |

|---|---|---|---|

| Phenoxyacetic Acids | Selective COX-2 Inhibitors | Core structure for synthesizing hydrazone derivatives with potent anti-inflammatory activity. | nih.govmdpi.comresearchgate.net |

| 2-Bromophenylacetic Acid | AMPA Receptor Antagonists | Precursor for quinoxalinediones and benzodiazepines for neurological research. | nih.govgoogle.com |

| 2-Bromophenylacetic Acid | Substituted 2-Oxopiperazines | Used as a starting reagent for the solid-support synthesis of dipeptide mimics. | sigmaaldrich.comchemicalbook.com |

Use as a Precursor in Agrochemical Synthesis

The phenoxyacetic acid chemical structure is fundamental to a major class of herbicides. propulsiontechjournal.cominnovareacademics.in Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) were among the first selective herbicides developed, capable of controlling broadleaf weeds. propulsiontechjournal.comgoogle.com The biological activity of these compounds often mimics that of the natural plant growth hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible plants. google.com

This compound fits within this structural class and its isomers have been explored for agrochemical applications. The related para-bromophenoxyacetic acid is noted for its use as a herbicide and plant growth regulator. propulsiontechjournal.com Research on various phenoxyacetic acid derivatives confirms their role as phytobiological agents, with the specific substituents on the phenyl ring modulating their activity and selectivity. propulsiontechjournal.comresearchgate.net

Beyond herbicidal activity, related structures are investigated for fungicidal properties. For instance, compounds containing a bromophenoxy moiety have been synthesized and tested against various plant pathogenic fungi. mdpi.comnih.gov One study on longifolene-derived compounds produced a derivative containing a 4-bromophenoxy group that showed significant antifungal activity against Alternaria solani, a fungus causing early blight in potatoes and tomatoes. mdpi.com While not a direct application of this compound itself, these findings underscore the potential of the bromophenoxyacetic acid scaffold as a precursor for developing new fungicides. mdpi.comnih.gov

Building Block in Complex Organic Synthesis

The distinct reactive sites of this compound make it a valuable building block for constructing more complex molecular architectures. chemicalbook.com The carboxylic acid group readily undergoes reactions such as esterification and amidation, while the ortho-bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

Its utility is demonstrated in the synthesis of various heterocyclic compounds. nih.gov For example, the related 2-bromophenylacetic acid is a documented starting reagent for synthesizing 8-methoxy-2-tetralone, a key intermediate for more complex structures. sigmaaldrich.comchemicalbook.com It is also used in the preparation of di- and tri-substituted 2-oxopiperazines on solid support, showcasing its application in combinatorial chemistry and the generation of compound libraries. sigmaaldrich.comchemsrc.com

The reactivity of the bromo-substituted ring combined with the acetic acid side chain enables the construction of fused ring systems and other intricate molecular frameworks that are of interest in medicinal chemistry and materials science.

Utility as Research Probes and Substrates in Biochemical and Pharmacological Investigations

Derivatives of this compound serve as valuable tools for investigating biological systems. In pharmacological research, these compounds are not only developed as potential therapeutics but are also used to probe the function of enzymes and receptors.

A prime example is the use of newly synthesized phenoxyacetic acid derivatives in in-vitro enzyme inhibition assays. mdpi.com In a study focused on COX-2 inhibitors, a series of compounds derived from bromo-substituted phenoxyacetic acids were evaluated for their ability to inhibit ovine COX-1 and human COX-2 enzymes. nih.gov This allowed researchers to determine key pharmacological parameters such as the 50% inhibitory concentration (IC₅₀) and the COX-2 selectivity index.

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | COX-2 Selectivity Index | Reference |

|---|---|---|---|---|

| Compound 5f (a bromo-derivative) | 13.45 | 0.08 | 168.12 | mdpi.com |

| Celecoxib (Reference Drug) | 12.86 | 0.09 | 142.88 | mdpi.com |

Such studies are crucial for establishing structure-activity relationships (SAR), helping to identify which parts of the molecule are essential for biological activity and selectivity. mdpi.comebi.ac.uk Furthermore, the related compound 2-bromophenylacetic acid has been reported for its use as a phase transfer catalyst in gas chromatography, highlighting its utility in analytical research settings. nih.gov

Precursor for Functional Materials and Polymers

The chemical reactivity of this compound and its analogs suggests their potential as precursors for functional materials and polymers. While direct polymerization of this compound is not widely documented, the functional groups it contains are amenable to polymerization reactions.

The carboxylic acid can be used to create polyester (B1180765) or polyamide chains, while the bromine atom on the phenyl ring can serve as a site for polymerization or post-polymerization modification. For instance, derivatives like 2-(2-benzoyl-4-bromophenoxy)acetic acid have been specifically investigated for their potential incorporation into polymers to enhance material properties. smolecule.com Similarly, the related 2-(4-bromophenyl)acetic acid is noted as a building block in materials science, suitable for producing specialty chemicals and polymers. chemimpex.com

Future Research Directions and Translational Perspectives

Innovation in Novel Antimicrobial Agent Development

The rise of antibiotic resistance necessitates the exploration of new antimicrobial compounds. propulsiontechjournal.com (2-Bromophenoxy)acetic acid and its derivatives have shown promise in this area. For instance, the related compound, para-bromophenoxyacetic acid, has demonstrated the ability to inhibit the growth of various bacteria and fungi, including Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma. propulsiontechjournal.com The presence of the bromo group appears to enhance its antimicrobial effectiveness, leading to larger zones of inhibition compared to standard drugs like gentamicin. propulsiontechjournal.com

The potential mechanisms of action for these compounds include disrupting cell membranes, interfering with cell wall synthesis, inhibiting protein or nucleic acid production, or inducing the formation of reactive oxygen species. propulsiontechjournal.com Further research into these mechanisms is a promising avenue for developing new treatments for microbial infections. propulsiontechjournal.com